1-(1,3-thiazol-2-yl)propan-1-ol
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Overview
Description
1-(1,3-Thiazol-2-yl)propan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structural features of the thiazole derivative.
Dosage Effects in Animal Models
The effects of different dosages of 1-(1,3-thiazol-2-yl)propan-1-ol in animal models have not been reported . Future studies could explore any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-thiazol-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with sodium borohydride in the presence of a suitable solvent. This reaction typically occurs under mild conditions and results in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 1-(1,3-thiazol-2-yl)propan-1-one.
Reduction: The major product is this compound.
Substitution: Various substituted thiazole derivatives can be formed depending on the electrophile used.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Uniqueness
1-(1,3-Thiazol-2-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89464-29-9 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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